2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide
Description
2-((1-(3,4-Dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(2-methoxyethyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1, a methyl group at position 4, and a thioacetamide moiety at position 5.
Synthesis of this compound likely involves nucleophilic substitution or coupling reactions, as seen in similar pyrazolo-pyridazine derivatives. For instance, thioacetamide intermediates could be introduced via reactions analogous to those described in , where thioacetamide reacts with maleimides to form sulfur-linked heterocycles . Additionally, the acetamide side chain might be incorporated using chloroacetamide precursors under basic conditions, as demonstrated in and .
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-12-5-6-15(9-13(12)2)24-18-16(10-21-24)14(3)22-23-19(18)27-11-17(25)20-7-8-26-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEKRDKBVFXAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Core Heterocycle : The target compound’s pyrazolo[3,4-d]pyridazine core differs from pyrazolo[3,4-b]pyridine (Compound 4c) and pyrazolo[3,4-d]pyrimidine (Compounds XVI and Example 83). Pyridazines generally exhibit distinct electronic properties compared to pyrimidines or pyridines, influencing binding affinity in biological targets.
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the 4-chlorophenyl group in Compound 4c or fluorophenyl groups in Example 83.
- The 2-methoxyethyl acetamide side chain improves water solubility relative to aryl-substituted acetamides (e.g., Compound 4c’s 4-methoxyphenyl group).
Synthesis Methods :
- All analogs utilize polar aprotic solvents (DMF, dioxane) and mild bases (K₂CO₃, NaHCO₃). The target compound’s synthesis may require longer reaction times due to steric hindrance from the 3,4-dimethylphenyl group.
- Pd-catalyzed coupling (Example 83) introduces complexity absent in simpler nucleophilic substitutions (Compounds 4c and XVI).
Physicochemical and Spectral Comparisons
- Melting Points: The target compound’s melting point is unreported, but analogs range from 209–304°C, suggesting moderate thermal stability. Higher melting points in Example 83 (302–304°C) correlate with increased structural rigidity from the chromenone moiety .
- Spectral Signatures :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
